4-butyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione
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Overview
Description
4-butyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione is a complex organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyranochromene core with butyl and methyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione typically involves the use of phloroglucinol as a starting material. A regioselective synthetic route is developed to introduce the butyl and methyl groups at specific positions on the pyranochromene core. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as column chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-butyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.
Reduction: Reduction reactions using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can modify the pyranochromene core.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted pyranochromenes with different functional groups .
Scientific Research Applications
4-butyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-butyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors on cell surfaces. These interactions lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-butyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione can be compared with other similar compounds, such as:
Pyrano[2,3-f]chromene-4,8-dione: Known for its anticancer properties.
Pyrano[2,3-d]pyrimidine-2,4-dione: Studied as a potential PARP-1 inhibitor with antitumor activity.
2H-Pyrano[3,2-c]chromene-2,5(6H)-dione: Used in optoelectronic applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other pyranochromenes.
Properties
Molecular Formula |
C17H16O4 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-butyl-10-methylpyrano[3,2-g]chromene-2,6-dione |
InChI |
InChI=1S/C17H16O4/c1-3-4-5-11-8-15(19)21-17-10(2)16-13(9-12(11)17)14(18)6-7-20-16/h6-9H,3-5H2,1-2H3 |
InChI Key |
MBGAAZZNIQQTHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=C3C(=O)C=COC3=C2C |
Origin of Product |
United States |
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